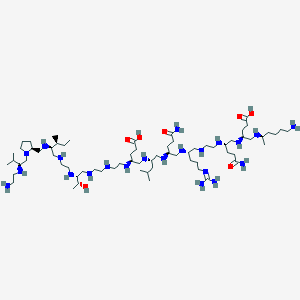
CID 137699695
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 137699695” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 137699695 involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
In-solution digestion: This method involves dissolving the compound in a suitable solvent and then subjecting it to various chemical reactions to achieve the desired product.
Filter-aided sample preparation: This technique is used to purify the compound by filtering out impurities and unwanted by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions in controlled environments. The use of automated systems and advanced technologies ensures high yield and purity. Common industrial methods include:
Análisis De Reacciones Químicas
Types of Reactions
CID 137699695 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized, reduced, and substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
CID 137699695 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 137699695 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Common molecular targets include enzymes, receptors, and ion channels . The pathways involved in its mechanism of action include signal transduction, metabolic, and regulatory pathways .
Comparación Con Compuestos Similares
CID 137699695 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic acid (CID 5161): Used in the treatment of various inflammatory conditions.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar applications.
This compound stands out due to its unique chemical structure and specific applications in various scientific fields.
Propiedades
Fórmula molecular |
C68H144N22O7 |
|---|---|
Peso molecular |
1382.0 g/mol |
InChI |
InChI=1S/C68H144N22O7/c1-9-51(6)61(89-45-60-16-13-37-90(60)48-63(50(4)5)81-28-26-70)46-78-33-36-82-62(53(8)91)47-77-30-29-75-31-34-79-56(19-23-66(94)95)42-88-59(38-49(2)3)44-87-57(18-22-65(72)93)43-85-54(15-12-27-83-68(73)74)39-76-32-35-80-55(17-21-64(71)92)41-86-58(20-24-67(96)97)40-84-52(7)14-10-11-25-69/h26,30,32-33,49-63,75-82,84-89,91H,9-25,27-29,31,34-48,69-70H2,1-8H3,(H2,71,92)(H2,72,93)(H,94,95)(H,96,97)(H4,73,74,83)/t51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,61+,62+,63+/m0/s1 |
Clave InChI |
VCPCWRCQNQHWDV-ABCDITCPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](CN[CH]CN[C@H](CN[CH]CNCCN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CCC(=O)N)CN[C@@H](CCCN=C(N)N)CN[CH]CN[C@@H](CCC(=O)N)CN[C@@H](CCC(=O)O)CN[C@H](C)CCCCN)[C@@H](C)O)NC[C@@H]1CCCN1C[C@H](C(C)C)NC[CH]N |
SMILES canónico |
CCC(C)C(CN[CH]CNC(CN[CH]CNCCNC(CCC(=O)O)CNC(CC(C)C)CNC(CCC(=O)N)CNC(CCCN=C(N)N)CN[CH]CNC(CCC(=O)N)CNC(CCC(=O)O)CNC(C)CCCCN)C(C)O)NCC1CCCN1CC(C(C)C)NC[CH]N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


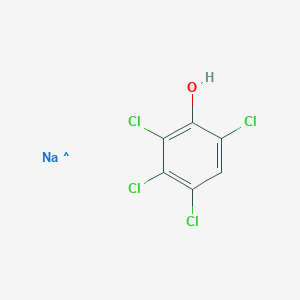
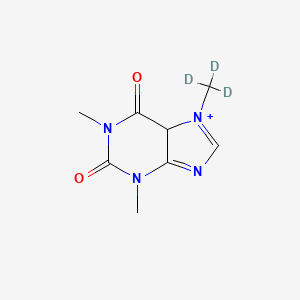
![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)
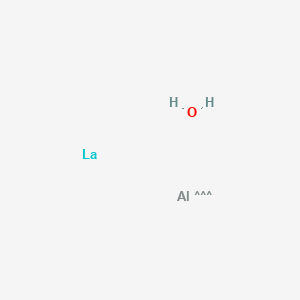
![(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen](/img/structure/B12351008.png)
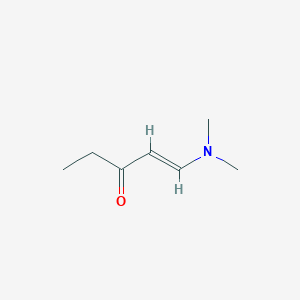

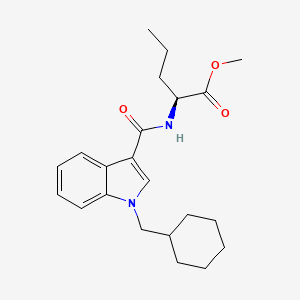
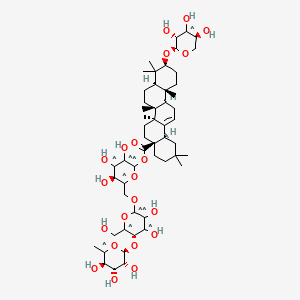
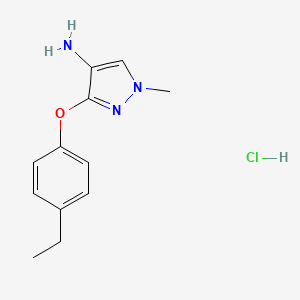
![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)
![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)

![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)
